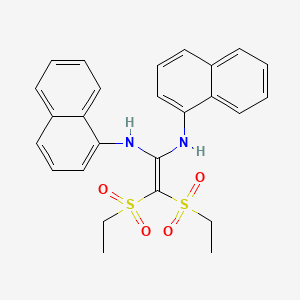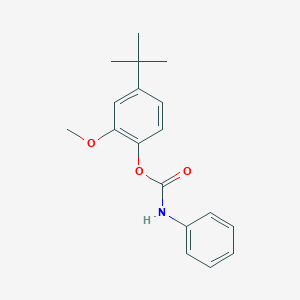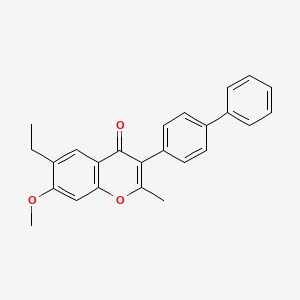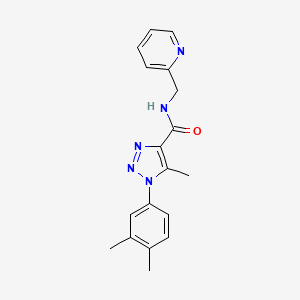![molecular formula C19H34ClNO2S B4890850 1-[2-(1-adamantyl)ethoxy]-3-(4-thiomorpholinyl)-2-propanol hydrochloride](/img/structure/B4890850.png)
1-[2-(1-adamantyl)ethoxy]-3-(4-thiomorpholinyl)-2-propanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(1-adamantyl)ethoxy]-3-(4-thiomorpholinyl)-2-propanol hydrochloride, commonly known as ATE, is a chemical compound with potential therapeutic applications. ATE is a selective inhibitor of the soluble epoxide hydrolase (sEH) enzyme, which plays a crucial role in the metabolism of endogenous fatty acid epoxides. The inhibition of sEH by ATE has been shown to have beneficial effects in various disease models, including hypertension, inflammation, and pain.
Aplicaciones Científicas De Investigación
ATE has been extensively studied for its potential therapeutic applications in various disease models. It has been shown to have a beneficial effect on hypertension, inflammation, and pain. ATE has been shown to reduce blood pressure in spontaneously hypertensive rats and in a model of angiotensin II-induced hypertension. It has also been shown to reduce inflammation in a model of acute lung injury and to reduce pain in a model of neuropathic pain.
Mecanismo De Acción
ATE is a selective inhibitor of the 1-[2-(1-adamantyl)ethoxy]-3-(4-thiomorpholinyl)-2-propanol hydrochloride enzyme, which plays a crucial role in the metabolism of endogenous fatty acid epoxides. The inhibition of 1-[2-(1-adamantyl)ethoxy]-3-(4-thiomorpholinyl)-2-propanol hydrochloride by ATE leads to an increase in the levels of these epoxides, which have been shown to have beneficial effects in various disease models. The exact mechanism by which ATE exerts its therapeutic effects is not fully understood, but it is thought to involve the modulation of various signaling pathways.
Biochemical and Physiological Effects:
ATE has been shown to have a number of biochemical and physiological effects. It has been shown to reduce blood pressure, reduce inflammation, and reduce pain. ATE has also been shown to modulate various signaling pathways, including the NF-kB pathway, the MAPK pathway, and the PI3K/Akt pathway. ATE has been shown to have a good safety profile and to be well-tolerated in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ATE has a number of advantages for use in lab experiments. It is a selective inhibitor of the 1-[2-(1-adamantyl)ethoxy]-3-(4-thiomorpholinyl)-2-propanol hydrochloride enzyme, which makes it a useful tool for studying the role of this enzyme in various disease models. ATE has also been shown to have a good safety profile and to be well-tolerated in animal studies. However, ATE has some limitations for use in lab experiments. It is a relatively new compound, and there is still much to be learned about its mechanism of action and its potential therapeutic applications. Additionally, ATE is a relatively complex compound to synthesize, which may limit its availability for use in lab experiments.
Direcciones Futuras
There are many future directions for research on ATE. One area of research could focus on the development of new synthetic methods for ATE that are more efficient and cost-effective. Another area of research could focus on the identification of new therapeutic applications for ATE, particularly in the areas of cardiovascular disease, inflammation, and pain. Additionally, further studies are needed to fully understand the mechanism by which ATE exerts its therapeutic effects, and to identify potential side effects or limitations of its use. Finally, more studies are needed to evaluate the safety and efficacy of ATE in human clinical trials.
Métodos De Síntesis
ATE can be synthesized using a multi-step process that involves the reaction of 1-adamantyl bromide with 2-(2-hydroxyethoxy)ethylamine to form 1-(2-(1-adamantyl)ethoxy)ethylamine. This compound is then reacted with thiomorpholine-4-carbonyl chloride in the presence of triethylamine to form 1-[2-(1-adamantyl)ethoxy]-3-(4-thiomorpholinyl)-2-propanol. The final step involves the addition of hydrochloric acid to form the hydrochloride salt of ATE.
Propiedades
IUPAC Name |
1-[2-(1-adamantyl)ethoxy]-3-thiomorpholin-4-ylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33NO2S.ClH/c21-18(13-20-2-5-23-6-3-20)14-22-4-1-19-10-15-7-16(11-19)9-17(8-15)12-19;/h15-18,21H,1-14H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNWLLXXBWJYAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC(COCCC23CC4CC(C2)CC(C4)C3)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(1-Adamantyl)ethoxy]-3-thiomorpholin-4-ylpropan-2-ol;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3-furylmethyl)-1,2,3,4-tetrahydro-5-isoquinolinyl]isonicotinamide](/img/structure/B4890768.png)

![2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]amino}benzamide](/img/structure/B4890775.png)
![5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-pyridinamine](/img/structure/B4890782.png)
![3-methyl-1-[(4-nitrophenyl)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4890790.png)
![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(4-methylbenzyl)acetamide](/img/structure/B4890795.png)

![1-ethyl-N-[2-(2-fluorophenyl)ethyl]-4-piperidinamine](/img/structure/B4890815.png)
![N-(3-{[(4-chlorophenyl)amino]carbonyl}-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide](/img/structure/B4890817.png)



![3-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzoate](/img/structure/B4890843.png)
![2-methyl-N-[5-(1-piperidinylsulfonyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4890844.png)